Magnoflorine (chloride);alpha-Magnoflorine (chloride);Thalictrine (chloride)
Description
Chemical Classification of Benzylisoquinoline Alkaloids
Benzylisoquinoline alkaloids (BIAs) constitute a structurally diverse class of plant secondary metabolites characterized by a benzyl group attached to an isoquinoline backbone. These compounds serve as precursors to numerous pharmacologically active molecules, including morphine, codeine, and papaverine. BIAs are categorized into subgroups based on their skeletal modifications:
- Aporphine alkaloids : Formed via oxidative coupling of benzylisoquinoline precursors, featuring a dibenzopyrrocoline framework.
- Protoberberines : Tetracyclic structures with a berberine-like skeleton.
- Morphinans : Complex polycyclic systems exemplified by morphine.
Magnoflorine, α-magnoflorine, and thalictrine belong to the aporphine subgroup, distinguished by their quaternary ammonium salts and methoxy/hydroxy substitutions. Their biosynthesis originates from (S)-reticuline, a central BIA intermediate, through enzymatic methylation and ring rearrangement.
Structural Differentiation: Magnoflorine, α-Magnoflorine, and Thalictrine
Despite sharing a common aporphine core, these alkaloids exhibit distinct stereochemical and substituent variations:
Thalictrine chloride is now recognized as a historical synonym for magnoflorine chloride, reflecting regional naming variations rather than structural differences. The α-magnoflorine designation corresponds to the (6aS)-stereoisomer, which exhibits altered receptor binding compared to the (6aR)-form.
Historical Context of Isolation from Menispermaceae Family
The Menispermaceae family, comprising over 70 genera, has been a rich source of aporphine alkaloids since the early 20th century. Magnoflorine was first isolated in 1932 from Sinomenium acutum, a climbing shrub used in traditional Chinese medicine for rheumatism. Subsequent studies identified it in Cissampelos pareira (Velvetleaf) and Pachygone ovata, with extraction yields reaching 1.2% in root bark.
Thalictrine's discovery in Thalictrum species initially suggested structural novelty, but advanced chromatographic techniques in the 1980s revealed its identity with magnoflorine. The α-magnoflorine variant was characterized in 2005 through chiral separation of Tinospora cordifolia extracts, demonstrating species-specific stereochemical biosynthesis.
Properties
IUPAC Name |
2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,11-diol;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4.ClH/c1-21(2)8-7-12-10-15(25-4)20(23)18-16(12)13(21)9-11-5-6-14(24-3)19(22)17(11)18;/h5-6,10,13H,7-9H2,1-4H3,(H-,22,23);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVJLBTYWBXDBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)O)OC)C.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Scaffold of Aporphine Alkaloids
Magnoflorine chloride ((6aS)-2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-6-ium-1,11-diol chloride) features a tetrahydroisoquinoline (THIQ) backbone fused with a dibenzoquinoline system. Its structure includes two methoxy groups at positions 2 and 10, a methyl group at position 6, and hydroxyl groups at positions 1 and 11. Alpha-magnoflorine chloride and thalictrine chloride are structural analogs, differing in substituent patterns and stereochemistry. For instance, thalictrine chloride lacks the 6-methyl group, altering its pharmacokinetic properties.
Biosynthetic Pathways
Aporphine alkaloids derive from tyrosine via the benzylisoquinoline pathway. Key enzymatic steps include:
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Dopamine and 4-hydroxyphenylacetaldehyde condensation : Catalyzed by norcoclaurine synthase to form (S)-norcoclaurine.
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Methylation and oxidation : Sequential actions by O-methyltransferases and cytochrome P450 enzymes introduce methoxy and hydroxyl groups.
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Skeletal rearrangements : Aporphine-specific enzymes mediate ring fission and re-closure to form the dibenzoquinoline core.
Extraction and Isolation Techniques
Plant-Based Extraction
Magnoflorine chloride is predominantly isolated from Acorus calamus and Erythrina species. A standardized protocol involves:
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Solvent extraction : Dried plant material is macerated in ethanol or methanol (≥95%) at 60°C for 48 hours.
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Acid-base partitioning : The crude extract is treated with HCl (pH 3–4) to precipitate non-alkaloidal compounds, followed by basification with NH4OH to pH 9–10 to isolate alkaloids.
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Chromatographic purification : Silica gel column chromatography with chloroform-methanol (9:1) elutes magnoflorine chloride at Rf 0.35–0.45.
Table 1: Optimal Extraction Conditions for Magnoflorine Chloride
Challenges in Alpha-Magnoflorine and Thalictrine Isolation
Alpha-magnoflorine chloride’s structural similarity to magnoflorine necessitates high-resolution techniques like HPLC-MS for differentiation. Thalictrine chloride, often co-extracted with glaucine, requires countercurrent chromatography with hexane-ethyl acetate-methanol-water (5:5:5:5) for isolation.
Chemical Synthesis Strategies
Magnoflorine Chloride via Spirocyclization
A 2023 total synthesis route employs a spirocyclization strategy (Scheme 1):
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Biphenyl intermediate preparation : Suzuki coupling of 2-methoxyphenylboronic acid with bromobenzene derivative yields biphenyl 14 .
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Spirocyclization : Treatment with BF3·OEt2 induces cyclization to form spirocyclic intermediate 15 (72% yield).
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N-Alkylation : Reaction with methyl iodide in methanol-phosphate buffer introduces the 6-methyl group, yielding 16 .
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Demethylation and quaternization : BBr3-mediated demethylation followed by HCl quench affords magnoflorine chloride (overall yield: 34%).
Key Reaction Metrics
Thalictrine Chloride via Late-Stage C–H Functionalization
A Rh-catalyzed C–H activation approach enables direct functionalization of the THIQ core:
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THIQ precursor synthesis : Bischler–Napieralski cyclization of phenethylamide 85 yields dihydroisoquinoline 86 .
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C–H allylation : Rh(I)/dtbpy catalyzes regioselective allylation at C-3 using allyl carbonate (83% yield).
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Oxidation and quaternization : MnO2 oxidizes the allyl group to ketone, followed by NH4Cl treatment to form thalictrine chloride (51% yield).
Biotechnological and Catalytic Advances
Enzymatic Methylation
Recombinant O-methyltransferases (OMTs) from Eschscholzia californica enable precise methoxylation:
Asymmetric Hydrogenation
Ru-(S)-BINAP complexes catalyze enantioselective reduction of prochiral ketones in THIQ intermediates:
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Substrate : 6,6-Dimethyl-5,6-dihydro-4H-dibenzo[de,g]quinolin-11-one.
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Conditions : 50 bar H2, 60°C, 24 hours.
Purification and Analytical Validation
Crystallization Optimization
Magnoflorine chloride’s solubility profile dictates crystallization protocols:
Spectroscopic Characterization
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1H NMR (400 MHz, D2O) : δ 6.82 (s, H-1), 3.88 (s, OCH3-2), 3.21 (m, H-6a).
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Types of Reactions
Magnoflorine (chloride) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert Magnoflorine (chloride) into its reduced forms.
Substitution: Substitution reactions can occur at the methoxy or hydroxyl groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of Magnoflorine (chloride), as well as various substituted compounds depending on the reagents used .
Scientific Research Applications
Neuroprotective Effects
Magnoflorine has shown significant neuroprotective effects in various studies:
- Cerebral Ischemia : In a rat model of middle cerebral artery occlusion (MCAO), magnoflorine treatment reduced cerebral infarct volume and improved neurological deficits. It also mitigated oxidative stress and enhanced neuronal survival by modulating autophagy-related proteins .
- Cognitive Enhancement : Long-term administration of magnoflorine improved memory acquisition in mice, suggesting its potential use in treating neurodegenerative diseases like Alzheimer's .
Anti-Inflammatory Properties
Magnoflorine exhibits anti-inflammatory effects through various mechanisms:
- Macrophage Polarization : It alleviates M1 macrophage-induced neuronal damage by inhibiting the HMGB1-MyD88-NF-κB pathway .
- Rheumatoid Arthritis : In collagen-induced arthritis models, magnoflorine demonstrated efficacy in reducing inflammation and joint damage, highlighting its potential as an anti-rheumatic agent .
Antidiabetic Effects
Research indicates that magnoflorine possesses anti-diabetic properties:
- It enhances insulin sensitivity and reduces blood glucose levels in diabetic models, suggesting its utility in managing diabetes .
Antifungal Activity
Magnoflorine chloride has been studied for its antifungal properties:
- It effectively inhibits biofilm formation of Candida albicans, showcasing its potential as an antifungal treatment .
Case Study 1: Neuroprotection in Ischemic Models
A study conducted on rats subjected to MCAO demonstrated that magnoflorine significantly reduced infarct size and improved neurological scores. The treatment also led to decreased oxidative stress markers, indicating a protective effect against ischemic damage.
Case Study 2: Cognitive Improvement in Alzheimer's Models
In APP/PS1 mice, chronic administration of magnoflorine improved performance in cognitive tests while reducing neuronal apoptosis. This suggests a dual action of enhancing cognition and protecting neurons from degeneration.
Table 1: Summary of Pharmacological Effects
Mechanism of Action
Magnoflorine (chloride) exerts its effects through various molecular targets and pathways:
Anti-fungal Activity: It reduces the formation of Candida albicans biofilm.
Anti-oxidative Activity: It scavenges free radicals and reduces oxidative stress.
Anti-diabetic Activity: It modulates glucose metabolism and improves insulin sensitivity.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₂₀H₂₄ClNO₄ (chloride salt)
- Natural Sources: Thalictrum przewalskii, Sinomenium acutum, Aristolochia species .
- Pharmacological Activities : Anti-inflammatory, antioxidant, antifibrotic, antifungal, and antidiabetic effects .
Comparison with Similar Compounds
Magnoflorine chloride belongs to the broader class of benzylisoquinoline alkaloids (BIAs). Below is a structural and functional comparison with related compounds:
Table 1: Structural and Functional Comparison of Magnoflorine Chloride and Related BIAs
Key Differences:
Structural Complexity: Magnoflorine is a monomeric BIA with a quaternary ammonium chloride group, enhancing solubility . Compounds like tetrandrine and fangchinoline are dimeric BIAs, contributing to larger molecular weights and distinct mechanisms (e.g., calcium channel modulation) .
Anti-inflammatory Mechanisms: Magnoflorine inhibits LSD1 (lysine-specific demethylase 3A), reducing renal fibrosis in diabetic nephropathy , while sinomenine primarily targets MAPK/NF-κB pathways .
Pharmacokinetics: The quaternary ammonium structure of magnoflorine chloride may limit blood-brain barrier penetration compared to non-quaternary BIAs like sinomenine .
Notes on Synonymity and Nomenclature
- Thalictrine chloride and alpha-Magnoflorine chloride are historical synonyms for magnoflorine chloride, reflecting regional naming conventions rather than structural differences .
Biological Activity
Magnoflorine, alpha-magnoflorine, and thalictrine are bioactive compounds belonging to the class of aporphine alkaloids, primarily derived from various plant sources such as Acorus calamus and Sinomenium acutum. These compounds have garnered significant attention due to their diverse biological activities, which include anti-inflammatory, anti-diabetic, neuroprotective, and anti-cancer properties. This article provides a comprehensive overview of their biological activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| Magnoflorine Chloride | CHClNO | 377.86 g/mol | 6681-18-1 |
| Alpha-Magnoflorine Chloride | CHClNO | 377.86 g/mol | Not specified |
| Thalictrine Chloride | CHClNO | 391.88 g/mol | Not specified |
1. Antifungal Activity
Magnoflorine has demonstrated significant antifungal activity against Candida albicans, effectively reducing biofilm formation. This property suggests its potential use in treating fungal infections, particularly in immunocompromised patients .
2. Anti-Diabetic Effects
Research indicates that magnoflorine may serve as a promising candidate for diabetes management. It has been shown to enhance insulin sensitivity and reduce blood glucose levels in various animal models . The compound's mechanisms include modulation of glucose metabolism pathways and inhibition of oxidative stress.
3. Anti-Inflammatory Properties
Magnoflorine exhibits notable anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in macrophage models. This activity is mediated through the NF-κB signaling pathway, where magnoflorine enhances the phosphorylation of key proteins involved in inflammation .
4. Neuroprotective Effects
The neuroprotective potential of magnoflorine has been investigated in models of cerebral ischemia. In these studies, magnoflorine reduced oxidative stress markers and improved neuronal survival by modulating autophagy pathways via the Sirt1/AMPK signaling cascade . Additionally, it has shown promise in enhancing cognitive functions in animal models .
5. Anticancer Activity
Recent studies have explored the anticancer properties of magnoflorine against various cancer cell lines. It has been found to inhibit cell proliferation and induce apoptosis in gastric cancer cells without inducing toxicity in zebrafish models . The compound's interaction with chemotherapeutic agents like docetaxel suggests a potential for combination therapies.
Case Studies
- Diabetes Management : In a study involving diabetic rats, treatment with magnoflorine resulted in significant reductions in fasting blood glucose levels and improvements in insulin sensitivity compared to control groups .
- Cerebral Ischemia : In a rat model of middle cerebral artery occlusion (MCAO), magnoflorine treatment led to decreased levels of nitric oxide (NO) and malondialdehyde (MDA), indicating reduced oxidative stress following ischemic injury .
Q & A
Q. What analytical techniques are critical for resolving co-eluting impurities in α-magnoflorine chloride samples?
- Methodological Answer : Implement ultra-high-performance liquid chromatography (UHPLC) coupled with charged aerosol detection (CAD) for non-UV active impurities. Use tandem mass spectrometry (MS/MS) to fragment and identify contaminants. Cross-reference with spectral libraries for structural elucidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
